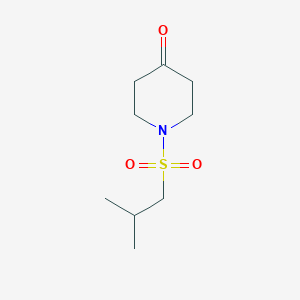
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Overview
Description
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is a useful research compound. Its molecular formula is C9H17NO3S and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a sulfonyl group. This structural feature is crucial as it influences the compound's interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₅NO₂S |
| Molecular Weight | 175.27 g/mol |
| Solubility | Soluble in polar solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- In Vitro Studies : The compound was evaluated against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong activity. Minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL for different strains .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Studies have shown that it may inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The sulfonyl group is believed to interact with specific enzymes and receptors involved in cell growth regulation, leading to apoptosis in cancer cells .
Enzyme Inhibition
This compound has been characterized as an inhibitor of several key enzymes, including acetylcholinesterase (AChE) and urease.
- Enzyme Inhibition Studies :
- Acetylcholinesterase (AChE) : The compound showed strong inhibitory activity with IC50 values around 2.14 µM, indicating its potential for treating conditions like Alzheimer's disease .
- Urease Inhibition : It also displayed significant urease inhibition, which could be beneficial in managing urinary tract infections .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various piperidine derivatives included this compound. Results indicated that this compound had a strong inhibitory effect on Salmonella typhi and Bacillus subtilis, with a notable reduction in bacterial viability at concentrations as low as 100 µg/mL .
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could reduce the viability of several cancer cell lines by inducing apoptosis. The study employed various assays to measure cell death and proliferation rates, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
1-(2-methylpropylsulfonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZQEICEWXUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















